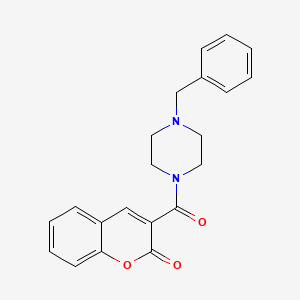

3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC10818392

Molecular Formula: C21H20N2O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20N2O3 |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 3-(4-benzylpiperazine-1-carbonyl)chromen-2-one |

| Standard InChI | InChI=1S/C21H20N2O3/c24-20(18-14-17-8-4-5-9-19(17)26-21(18)25)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |

| Standard InChI Key | RVAQGDLGGDLLDD-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromen-2-one backbone (a fused benzene and α-pyrone ring) substituted at the 3-position with a 4-benzylpiperazine-1-carbonyl group. The benzylpiperazine moiety introduces a hydrophobic aromatic component, while the carbonyl bridge enhances electronic conjugation between the two domains. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-benzylpiperazine-1-carbonyl)chromen-2-one |

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

| PubChem CID | 725572 |

The chromenone system contributes rigidity and planar geometry, which may facilitate π-π stacking interactions in biological targets, whereas the benzylpiperazine group offers conformational flexibility for receptor binding .

Synthetic Methodologies and Optimization

Core Synthesis Strategies

The synthesis of 3-(4-benzylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves coupling a preformed chromen-2-one derivative with a functionalized benzylpiperazine precursor. Key steps include:

-

Chromenone Activation: The 3-position of chromen-2-one is activated for nucleophilic acyl substitution, often via conversion to an acid chloride or mixed carbonate.

-

Benzylpiperazine Functionalization: Benzylpiperazine is modified to introduce a reactive nucleophile (e.g., amine) at the 1-position, enabling coupling with the activated chromenone .

A representative procedure involves reacting chromen-2-one-3-carbonyl chloride with 4-benzylpiperazine in the presence of a base such as potassium carbonate () in polar aprotic solvents like -dimethylformamide (DMF) .

Reaction Optimization and Yields

Data from analogous syntheses highlight critical parameters for yield optimization:

| Condition | Value | Yield (%) | Citation |

|---|---|---|---|

| Solvent | DMF | 52.7 | |

| Temperature | 0–20°C | 52.7 | |

| Base | 52.7 | ||

| Reaction Time | 60 hours | 52.7 |

Extended reaction times and elevated temperatures (e.g., 80°C) improve conversion rates but may promote side reactions such as piperazine ring degradation . Purification via silica gel chromatography or recrystallization is typically required to isolate the product.

Comparative Analysis with Structural Analogs

Brominated Derivative: 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one

The brominated analog (Molecular Formula: , MW: 427.3 g/mol) introduces a halogen at the 6-position, altering electronic distribution and steric bulk. Comparative properties include:

| Property | Target Compound | Brominated Analog |

|---|---|---|

| Molecular Weight | 348.4 g/mol | 427.3 g/mol |

| Halogen Presence | No | Yes (Br) |

| Predicted LogP | ~3.2 | ~3.8 |

The bromine atom may enhance binding to hydrophobic enzyme pockets but could increase metabolic instability due to potential dehalogenation.

Future Research Directions

Biological Screening Priorities

-

In vitro profiling against neurological targets (e.g., 5-HT receptors) and microbial strains (e.g., Staphylococcus aureus).

-

ADMET Studies: Solubility, plasma protein binding, and cytochrome P450 interactions.

Synthetic Chemistry Advancements

-

Development of one-pot coupling methods to reduce purification steps.

-

Exploration of green solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume